1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis-
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Overview
Description
1,10-Phenanthroline, 2,2’-(2,7-pyrenediyl)bis- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by the presence of two phenanthroline units connected via a pyrene moiety. Phenanthroline itself is a well-known ligand in coordination chemistry, often used to form stable complexes with metal ions. The addition of the pyrene unit enhances the compound’s photophysical properties, making it useful in various scientific applications .
Preparation Methods
The synthesis of 1,10-Phenanthroline, 2,2’-(2,7-pyrenediyl)bis- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,10-phenanthroline and 2,7-dibromopyrene.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. A palladium catalyst is often used to facilitate the coupling reaction between the phenanthroline and pyrene units.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
1,10-Phenanthroline, 2,2’-(2,7-pyrenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the pyrene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the phenanthroline units, reducing them to their corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenanthroline units. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols). .
Scientific Research Applications
1,10-Phenanthroline, 2,2’-(2,7-pyrenediyl)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,2’-(2,7-pyrenediyl)bis- involves its ability to chelate metal ions. The phenanthroline units act as bidentate ligands, forming stable complexes with metal ions. These complexes can participate in various redox reactions, influencing the compound’s photophysical and electrochemical properties. Additionally, the pyrene moiety enhances the compound’s fluorescence, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
1,10-Phenanthroline, 2,2’-(2,7-pyrenediyl)bis- can be compared with other similar compounds such as:
2,2’-Bipyridine: Like phenanthroline, bipyridine is a bidentate ligand used in coordination chemistry.
Phenanthrene: This hydrocarbon is the parent compound of phenanthroline.
Pyrazino[2,3-f][1,10]phenanthroline: This compound is another derivative of phenanthroline with enhanced photophysical properties.
Properties
CAS No. |
646034-80-2 |
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Molecular Formula |
C40H22N4 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[7-(1,10-phenanthrolin-2-yl)pyren-2-yl]-1,10-phenanthroline |
InChI |
InChI=1S/C40H22N4/c1-3-23-5-7-25-13-15-33(43-39(25)37(23)41-17-1)31-19-27-9-11-29-21-32(22-30-12-10-28(20-31)35(27)36(29)30)34-16-14-26-8-6-24-4-2-18-42-38(24)40(26)44-34/h1-22H |
InChI Key |
XAURIOORRGVRMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC5=C6C(=C4)C=CC7=CC(=CC(=C76)C=C5)C8=NC9=C(C=CC2=C9N=CC=C2)C=C8)N=C1 |
Origin of Product |
United States |
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